

Technical Guide: Physical Properties, Solubility, and Analytical Application of CMPF-d5

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Compound of Interest

Compound Name: CMPF-d5

Cat. No.: B1164661

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Executive Summary

3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF) is a potent uremic toxin and a major metabolite of furan fatty acids.[1] In Chronic Kidney Disease (CKD), CMPF accumulates in serum, inhibiting drug binding to albumin and altering renal transport mechanisms.

CMPF-d5 serves as the critical stable isotope-labeled internal standard (IS) for the accurate quantification of CMPF via LC-MS/MS. Due to the high plasma protein binding (>95%) and significant matrix effects associated with CMPF analysis, the d5-isotopologue is essential for normalizing ionization suppression and recovery variance.

This guide details the physicochemical properties, solubility thresholds, and rigorous handling protocols required to maintain the integrity of **CMPF-d5** standards.

Physicochemical Identity

CMPF-d5 is a deuterated analog of CMPF.[2][3] The deuterium labeling typically occurs on the propyl side chain, rendering it chemically identical to the analyte of interest regarding extraction recovery, yet mass-resolved for spectrometric detection.

Table 1: Comparative Physicochemical Properties

Property	Parent Compound (CMPF)	Internal Standard (CMPF-d5)
IUPAC Name	3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid	3-Carboxy-4-methyl-5-(propyl-d5)-2-furanpropanoic acid
CAS Number	86879-39-2	2749807-07-4 (Vendor Specific)
Molecular Formula	C ₁₂ H ₁₆ O ₅	C ₁₂ H ₁₁ D ₅ O ₅
Molecular Weight	240.25 g/mol	~245.28 g/mol
Appearance	Off-white to pale yellow solid	Off-white to pale yellow solid
pKa (Predicted)	~3.8 and ~4.8 (Dicarboxylic)	Similar to parent
LogP	~2.6 (Lipophilic at acidic pH)	Similar to parent

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Critical Note on CAS: While the parent CAS (86879-39-2) is universal, the CAS for the d5 isotopologue may vary by synthesis batch or vendor (e.g., Cayman Chemical, TRC). Always verify the Certificate of Analysis (CoA) for the specific position of deuteration (typically propyl-2,2',3,3,3-d5).

Solubility Profile & Reconstitution Strategy

CMPF-d5 is a furan derivative with two carboxylic acid groups.^{[1][2][4][5]} Its solubility is pH-dependent. A common error in laboratory workflows is attempting to dissolve the solid directly in neutral water or acidic mobile phases, leading to precipitation and inaccurate stock concentrations.

Solvent Compatibility

- Primary Solvents (Stock Preparation):

- DMSO:
30 mg/mL.[3] Excellent solubility. Recommended for primary stocks.
- Methanol/Ethanol:
30 mg/mL.[3] Good solubility; easier to evaporate if solvent exchange is needed.
- DMF:
30 mg/mL.[3][6]
- Secondary Solvents (Working Solutions):
 - PBS (pH 7.2): Soluble only after pre-dissolution in organic solvent. The pH must remain basic/neutral to keep the carboxylic acids deprotonated.
 - Water: Practically insoluble as a solid.

Self-Validating Reconstitution Protocol

To ensure 100% solubilization, follow this "Solvent-First" logic.

Step-by-Step Protocol:

- Weighing: Weigh the **CMPPF-d5** solid into an amber glass vial (protect from light).
- Primary Dissolution: Add pure DMSO to achieve a concentration of 1–10 mg/mL. Vortex for 30 seconds. Inspect visually for crystal disappearance.
- Dilution (Working Stock): Dilute the DMSO stock into Methanol or Acetonitrile.
 - Why? Injecting high volumes of DMSO into an LC-MS system can cause peak broadening. Diluting with MeOH bridges the gap between the stock and the mobile phase.
- Aqueous Introduction: If an aqueous working solution is required, dilute the organic stock into PBS (pH 7.2). Ensure the final organic content is <5% if using directly in biological assays, or maintain high organic content for LC-MS spiking solutions.

Visualization: Solubility Decision Tree



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Figure 1: Decision logic for solubilizing **CMPF-d5**. Direct aqueous dissolution is the primary failure mode.

Stability and Storage

Furan fatty acids are susceptible to oxidation, particularly at the furan ring. Deuterated standards are expensive and must be conserved.

- Solid State: Store at -20°C. Stable for 2 years if protected from light and moisture.
- Stock Solution (DMSO/MeOH): Store at -80°C. Stable for 6 months.
 - Advisory: Aliquot stocks to avoid repeated freeze-thaw cycles.
- Working Solution (Aqueous): Prepare fresh daily.
- Light Sensitivity: The furan ring can undergo photo-oxidation. Always use amber vials or wrap containers in aluminum foil.

Analytical Application: LC-MS/MS Workflow

CMPF is unique among uremic toxins because it is 95–99% albumin-bound. In plasma/serum analysis, simply adding the IS and injecting will result in poor recovery. You must disrupt the protein binding.

The "Protein Crash" Protocol

This protocol ensures the **CMPF-d5** equilibrates with the sample and accurately tracks the analyte during the protein precipitation step.

- Sample: 50 µL Human Plasma/Serum.
- IS Addition: Add 10 µL of **CMPF-d5** Working Solution (e.g., 1 µg/mL in 50% MeOH).
 - Critical Step: Vortex gently and incubate for 5 minutes. This allows the **CMPF-d5** to bind to albumin, mimicking the endogenous analyte.
- Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 1% Formic Acid).
 - Mechanism:^[5] Acetonitrile denatures albumin, releasing both CMPF and **CMPF-d5** into the supernatant.

- Separation: Vortex vigorously (1 min) and Centrifuge (12,000 x g, 10 min, 4°C).
- Analysis: Transfer supernatant to LC vial. Inject onto a C18 or Phenyl-Hexyl column.

Visualization: LC-MS Sample Preparation



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Figure 2: Sample preparation workflow emphasizing the equilibration step required for high-binding analytes.

References

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